

# LC-MS/MS analysis of L-lactic and D-lactic acid in urine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lactic Acid*

Cat. No.: *B036391*

[Get Quote](#)

An Application Note and Protocol for the LC-MS/MS Analysis of L-lactic and D-lactic Acid in Urine

## Introduction

**Lactic acid**, a key metabolic intermediate, exists as two stereoisomers: **L-lactic acid** and **D-lactic acid**. **L-lactic acid** is the primary enantiomer produced in human metabolism, and its levels can be indicative of conditions like shock, pneumonia, and congestive heart failure.<sup>[1]</sup> **D-lactic acid**, on the other hand, is primarily a product of bacterial metabolism in the gastrointestinal tract.<sup>[2][3]</sup> Elevated levels of **D-lactic acid** in urine can be a critical indicator of **D-lactic acidosis**, a condition often associated with malabsorptive disorders such as short-bowel syndrome and jejunileal bypass.<sup>[2][4]</sup> Therefore, the accurate and sensitive quantification of both **L-** and **D-lactic acid** in urine is of significant clinical and research interest. This application note provides detailed protocols for the chiral separation and quantification of **lactic acid** enantiomers in urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

## Principle of Analysis

Due to their identical chemical properties and mass, the separation of **L-** and **D-lactic acid** requires a chiral-selective methodology. Two primary approaches are employed for their resolution by LC-MS/MS:

- Direct Chiral Separation: This method utilizes a chiral stationary phase (a column with a chiral selector) that differentially interacts with the two enantiomers, allowing for their chromatographic separation prior to detection by the mass spectrometer.
- Indirect Chiral Separation via Derivatization: In this approach, the **lactic acid** enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) reversed-phase column.

This document outlines protocols for both methodologies.

## Protocol 1: Direct Chiral Separation Using a Chiral Stationary Phase

This protocol describes a method for the direct chiral separation of L- and D-**lactic acid** in urine using a teicoplanin-based chiral column.

### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for direct chiral analysis of **lactic acid**.

## Methodology

### 1. Sample Preparation[5]

- Collect random or timed urine specimens in preservative-free containers.[6]
- Centrifuge the urine samples at 18,000 x g for 5 minutes to remove any particulate matter.
- Transfer the supernatant to a clean vial.
- Dilute the supernatant as needed with the initial mobile phase conditions prior to injection.

### 2. LC-MS/MS Instrumentation and Conditions

| Parameter          | Setting                                                                                                         |
|--------------------|-----------------------------------------------------------------------------------------------------------------|
| LC System          | HPLC system capable of delivering accurate gradients                                                            |
| Column             | Chirobiotic TAG (Teicoplanin Aglycone), 150 x 2.1 mm[7]                                                         |
| Mobile Phase       | Isocratic: 17% deionized water, 23% Ethanol + 0.5% (v/v) Acetic Acid, 60% Ethanol + 0.5% (v/v) Triethylamine[7] |
| Flow Rate          | 0.2 mL/min[7]                                                                                                   |
| Column Temperature | 25°C[7]                                                                                                         |
| Injection Volume   | 25 µL[7]                                                                                                        |
| Mass Spectrometer  | Triple Quadrupole Mass Spectrometer                                                                             |
| Ionization Mode    | Electrospray Ionization (ESI), Negative[5]                                                                      |
| Scan Type          | Multiple Reaction Monitoring (MRM)                                                                              |
| MRM Transitions    | Precursor Ion (m/z): 89.0, Product Ion (m/z): 43.0 (for both L- and D-lactic acid)                              |

## Quantitative Data Summary

| Analyte       | Linearity Range (mg/L) | LOD (mg/L) | LOQ (mg/L) | Reference           |
|---------------|------------------------|------------|------------|---------------------|
| L-Lactic Acid | 3 - 1000               | 0.2        | 0.5        | <a href="#">[8]</a> |
| D-Lactic Acid | 0.5 - 160.8            | 0.4        | 1.3        | <a href="#">[8]</a> |

| Analyte       | Linearity Range (μmol/L) | LOD (μmol/L) | LOQ (μmol/L) | Reference           |
|---------------|--------------------------|--------------|--------------|---------------------|
| L-Lactic Acid | 2 - 400                  | -            | -            | <a href="#">[3]</a> |
| D-Lactic Acid | 0.5 - 100                | 0.125        | 0.5          | <a href="#">[3]</a> |

## Protocol 2: Indirect Chiral Separation via Derivatization

This protocol involves the derivatization of **lactic acid** enantiomers with diacetyl-L-tartaric anhydride (DATAN) to form diastereomers, which are then separated on a standard C18 reversed-phase column.[\[9\]](#)

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for indirect chiral analysis of **lactic acid**.

## Methodology

### 1. Sample Preparation and Derivatization[4]

- Collect urine samples and store them frozen if not analyzed immediately.
- To a designated volume of urine, add a mixture of labeled internal standards.
- Evaporate the sample to dryness under a stream of nitrogen.
- To the dry residue, add the derivatizing agent, diacetyl-L-tartaric anhydride (DATAN), dissolved in an appropriate aprotic solvent (e.g., a mixture of dichloromethane and acetic acid).[4][10]
- Incubate the reaction mixture under controlled temperature (e.g., 70-80°C) for a specified time (e.g., 30-40 minutes) in a sealed container to form the diastereomeric derivatives.[10]
- After the reaction is complete, evaporate the solvent and reconstitute the residue in the initial mobile phase.

### 2. LC-MS/MS Instrumentation and Conditions

| Parameter          | Setting                                                                                    |
|--------------------|--------------------------------------------------------------------------------------------|
| LC System          | UPLC or HPLC system                                                                        |
| Column             | C18 Reversed-Phase Column (e.g., Acquity UPLC HSS T3)                                      |
| Mobile Phase       | Gradient elution with water and acetonitrile, both containing an additive like formic acid |
| Flow Rate          | Appropriate for the column dimensions (e.g., 0.4 mL/min)                                   |
| Column Temperature | 40°C                                                                                       |
| Injection Volume   | 5-10 µL                                                                                    |
| Mass Spectrometer  | Triple Quadrupole Mass Spectrometer                                                        |
| Ionization Mode    | Electrospray Ionization (ESI), Negative                                                    |
| Scan Type          | Multiple Reaction Monitoring (MRM)                                                         |
| MRM Transitions    | Specific transitions for the DATAN-derivatized L- and D-lactic acid                        |

## Quantitative Data Summary

| Analyte       | Limit of Detection (Urine) | Inter- and Intra-assay Variation | Recoveries (Urine) | Reference |
|---------------|----------------------------|----------------------------------|--------------------|-----------|
| L-Lactic Acid | 4.4 nmol/mmol creatinine   | 2% - 9%                          | 96% - 113%         | [9]       |
| D-Lactic Acid | 8.1 nmol/mmol creatinine   | 2% - 9%                          | 96% - 113%         | [9]       |

## Data Interpretation and Quality Control

For accurate quantification, a calibration curve should be prepared using standards of both L- and D-lactic acid subjected to the same sample preparation and analysis procedure. Quality

control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results. The concentration of **lactic acid** in urine is often normalized to the urinary creatinine concentration to account for variations in urine dilution.<sup>[9]</sup> The normal range for D-**lactic acid** in urine is typically very low, often less than or equal to 0.25 mmol/L.<sup>[2][6]</sup>

## Conclusion

The LC-MS/MS methods described provide sensitive and specific quantification of L- and D-**lactic acid** in urine. The direct chiral separation method offers a simpler sample preparation workflow, while the indirect method using derivatization allows for the use of more common reversed-phase columns. The choice of method will depend on the specific instrumentation available and the required sample throughput. Both methods are valuable tools for researchers and clinicians investigating metabolic disorders and other conditions associated with altered **lactic acid** levels.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [uchicagomedlabs.testcatalog.org](http://uchicagomedlabs.testcatalog.org) [uchicagomedlabs.testcatalog.org]
- 2. [mayocliniclabs.com](http://mayocliniclabs.com) [mayocliniclabs.com]
- 3. Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [mayocliniclabs.com](http://mayocliniclabs.com) [mayocliniclabs.com]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [asantelab.testcatalog.org](http://asantelab.testcatalog.org) [asantelab.testcatalog.org]
- 7. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 8. High performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) assay for chiral separation of lactic acid enantiomers in urine using a teicoplanin based

stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LC-MS/MS analysis of L-lactic and D-lactic acid in urine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036391#lc-ms-ms-analysis-of-l-lactic-and-d-lactic-acid-in-urine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)